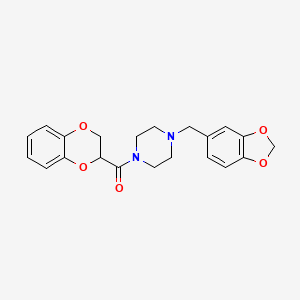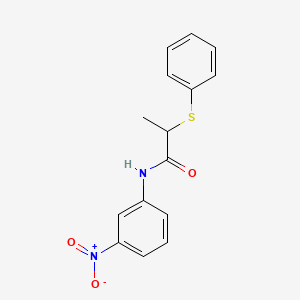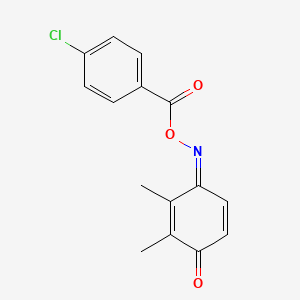![molecular formula C22H19ClN4O4 B4019867 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate](/img/structure/B4019867.png)
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves various chemical reactions. For example, quinoxaline can react with 3-methyl-1-phenylpyrazol-5-one at room temperature in the presence of triethylamine in DMSO solution. Heating the obtained product at 240-250°C leads to specific pyrazolone derivatives. This method showcases the reactivity and potential pathways for synthesizing complex pyrazole compounds (Azev et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been studied through various spectroscopic methods. The structural and spectroscopic evaluations reveal significant details about the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior (Tamer et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, demonstrating their versatile reactivity. For instance, an efficient one-pot three-component synthesis of bis(pyrazol-5-ol)s shows the compound's ability to engage in condensation reactions, highlighting its chemical properties and potential applications in synthetic chemistry (Zhou & Zhang, 2014).
Physical Properties Analysis
The crystal structure and physical properties of pyrazole derivatives have been extensively analyzed. The crystal packing, stabilized by hydrogen bonds, and the small energy gap between the frontier molecular orbitals, responsible for nonlinear optical activity, are notable physical properties that influence the compound's applications (Tamer et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as their reactivity towards various reagents and conditions, have been elucidated through synthetic experiments. The use of different catalysts and reaction conditions to synthesize bis(pyrazol-5-ol)s derivatives demonstrates the compounds' chemical versatility and potential for functionalization (Zhou & Zhang, 2014).
Propriétés
IUPAC Name |
[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-11-17(20(28)26-24-11)19(18-12(2)25-27-21(18)29)13-5-9-16(10-6-13)31-22(30)14-3-7-15(23)8-4-14/h3-10,19H,1-2H3,(H2,24,26,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVPWISSJIJWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=C(NNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4019789.png)
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4019792.png)

![N-[2-(benzyloxy)-5-chloro-4-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B4019806.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019810.png)
![ethyl [3,5-dimethyl-2-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4019816.png)
![2-(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)pentanamide](/img/structure/B4019824.png)
![N-[4-(1-adamantyl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B4019830.png)
![4-(3-acetylphenyl)-10-[bis(4-methylphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4019839.png)



![2-ethyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4019873.png)
